
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized through various methods and has been found to have a wide range of biological and physiological effects. In
Applications De Recherche Scientifique
Molecular Structure and Isomorphism
The compound under discussion shows similarities to structures exhibiting the chlorine-methyl exchange rule, as demonstrated in studies focusing on isomorphous structures. For instance, isomorphous methyl- and chloro-substituted small heterocyclic analogues have shown extensive disorder, which may impact the detection of isomorphism in data-mining procedures. This highlights the compound's relevance in structural chemistry and database searches for isomorphic compounds (Rajni Swamy, V., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V., 2013).
Antimicrobial and Phytotoxic Properties
Derivatives of similar structures have been synthesized and evaluated for their antimicrobial and phytotoxic properties. For example, the synthesis and characterization of 1-aroyl-3,5-diaryldihydropyrazoline derivatives have shown significant activity in antimicrobial and phytotoxic assays, highlighting potential applications in agricultural and pharmaceutical fields (Mumtaz, A., Saeed, A., Maalik, A., Khan, W., Azhar, S., Fatima, N., Zaidi, A., & Atif, M., 2015).
Molecular Interaction Studies
Molecular interaction studies of structurally related compounds with receptors provide insights into drug design and pharmacological applications. For instance, the interaction of a potent antagonist with the CB1 cannabinoid receptor has been analyzed, offering a deeper understanding of receptor-ligand interactions and the development of therapeutics targeting cannabinoid receptors (Shim, J., Welsh, W., Cartier, E.A., Edwards, J., & Howlett, A., 2002).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a crucial area of research, with several studies reporting the preparation of compounds showing good activity against various pathogens. This underscores the importance of such compounds in the development of new antimicrobial agents (Kumar, S., Meenakshi, Kumar, S., & Kumar, P., 2012).
Propriétés
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZJGKZNRHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

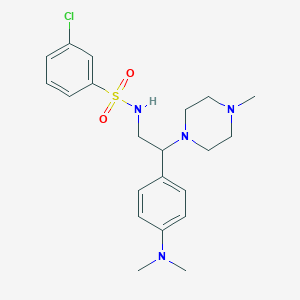

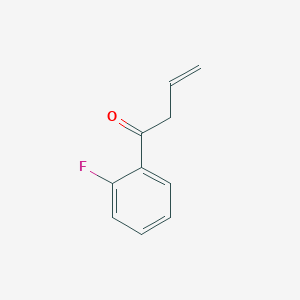
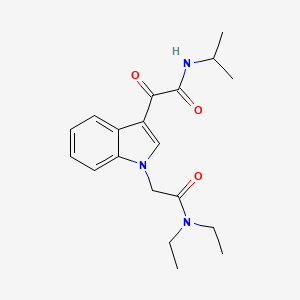
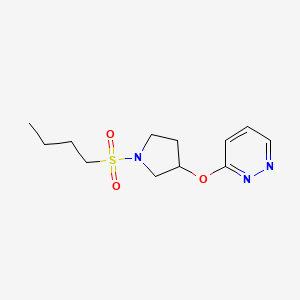
![N-{2-[(3-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2666416.png)
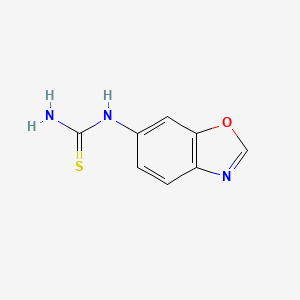
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)
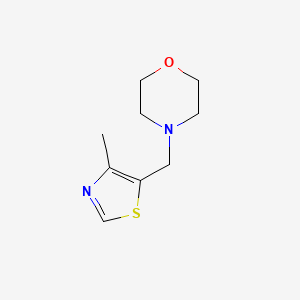
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)
![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)
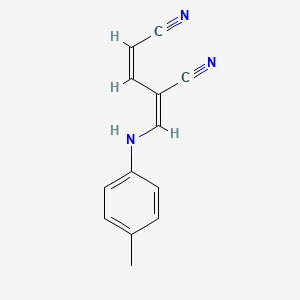
![N-benzyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2666429.png)